2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2. It is a brominated derivative of acetophenone, characterized by the presence of a bromo group at the alpha position and a chloro and methoxy group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone typically involves the bromination of 1-(4-chloro-2-methoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(4-chloro-2-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-chloro-2-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition reactions. The compound can also form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the chloro group.
2-Bromo-1-(4-hydroxyphenyl)ethanone: Similar structure but has a hydroxyl group instead of a methoxy group.
2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but lacks the methoxy group.
Uniqueness
2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in organic synthesis and research applications .
Properties
IUPAC Name |
2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGIQMRTLABTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259880 | |
Record name | 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60208-06-2 | |
Record name | 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60208-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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